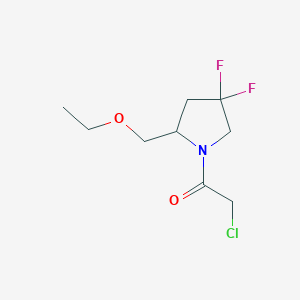

2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one

Übersicht

Beschreibung

2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one, also known as 2C-E, is a synthetic psychedelic drug of the phenethylamine and amphetamine classes. It is a substituted analog of mescaline, a naturally-occurring psychedelic alkaloid found in the peyote cactus. 2C-E was first synthesized in the 1970s by Alexander Shulgin, the famous American chemist, pharmacologist, and psychopharmacologist. It is structurally related to other psychedelic phenethylamines such as 2C-B, 2C-D, and 2C-I, and is one of the most potent compounds among the 2C-x family.

Wissenschaftliche Forschungsanwendungen

Strategies for Electrooptic Film Fabrication

The study by Facchetti et al. (2006) explores the synthesis of dibranched, heterocyclic "push-pull" chromophores and their application in creating chromophore monolayers for electrooptic films. This research underscores the impact of chromophore molecular architecture on the microstructure and optical/electrooptic response of thin films, highlighting the potential of such compounds in advanced materials science and photonics Facchetti et al., 2006.

Efficient Syntheses of Pyrrole Derivatives

Dawadi and Lugtenburg (2011) present methods for synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds. These syntheses involve reactions of ethyl 2-chloroacetoacetate with cyanoacetamide, showcasing the utility of pyrrolidine derivatives in organic synthesis and the potential for generating libraries of pyrrole systems Dawadi & Lugtenburg, 2011.

Unveiling Metal-Free Cycloaddition Reactions

Alcaide et al. (2015) investigate the use of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free [2+2] cycloaddition reaction with alkynes. This work illustrates the application of pyridinium salts in synthesizing substituted cyclobutenes, demonstrating the versatility of related compounds in facilitating novel organic reactions Alcaide et al., 2015.

Development of Practical Enzymatic Processes

Guo et al. (2017) detail the enzymatic preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in synthesizing Ticagrelor, using a ketoreductase from their library. This research not only highlights the role of chloro- and fluoro-substituted compounds in medicinal chemistry but also emphasizes the environmental benefits of biocatalysis in pharmaceutical synthesis Guo et al., 2017.

Eigenschaften

IUPAC Name |

2-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO2/c1-2-15-5-7-3-9(11,12)6-13(7)8(14)4-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPRUPQEHPFWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CC(CN1C(=O)CCl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

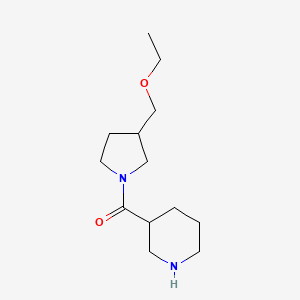

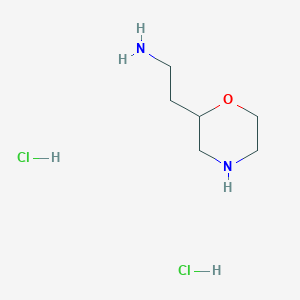

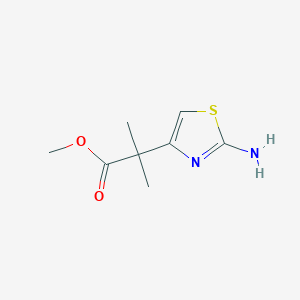

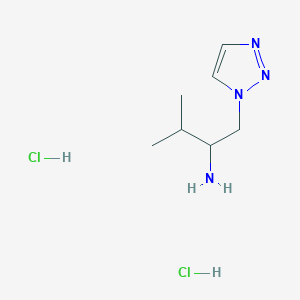

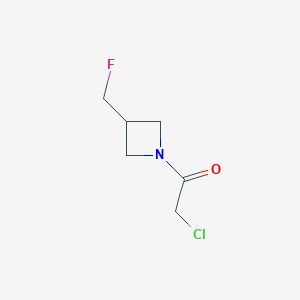

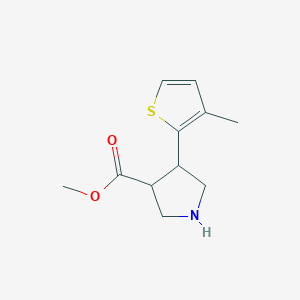

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)

![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)

![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)

![3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478112.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)